4-Bromo-2-fluorobenzoic acid
Description
Significance as a Versatile Synthetic Intermediate
The primary role of 4-bromo-2-fluorobenzoic acid in chemical research is that of a versatile synthetic intermediate. innospk.com Its structure allows for a variety of chemical transformations, making it a key building block in the creation of more complex molecules. chemimpex.comguidechem.com The presence of three different functional groups—the carboxylic acid, the bromine atom, and the fluorine atom—provides multiple reaction sites. This versatility is leveraged in the synthesis of a wide array of compounds, including pharmaceuticals and agrochemicals. innospk.comchemimpex.comnbinno.com For instance, it is a known intermediate in the synthesis of Enzalutamide (B1683756) and a key raw material for Venclexta. hsppharma.comguidechem.com
The reactivity of the bromine and fluorine atoms, which are electron-withdrawing, enhances the compound's utility in various reactions. It readily participates in palladium-mediated cross-coupling reactions, such as the Suzuki and Heck reactions, which are fundamental for forming carbon-carbon bonds and constructing biaryl structures. thermofisher.com
Role in the Construction of Halogenated Aromatic Scaffolds
This compound is instrumental in the construction of halogenated aromatic scaffolds. These structures are of high interest in medicinal chemistry due to the profound effects that halogens, particularly fluorine, can have on a molecule's properties. The inclusion of fluorine can significantly influence a drug's metabolic stability, binding affinity, and bioavailability. chemimpex.com
The compound serves as a foundational element for introducing both bromine and fluorine into a molecular framework. guidechem.com The bromine atom can be easily substituted or used as a handle in coupling reactions to build more complex aromatic systems. This strategic placement of halogens allows chemists to fine-tune the electronic and steric properties of the target molecule, which is a critical aspect of modern drug design. The ability to create these tailored halogenated scaffolds makes this compound an indispensable tool for researchers. chemimpex.com
Interactive Data Tables
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₄BrFO₂ |
| Molecular Weight | 219.01 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 211-215 °C |
| Boiling Point | 289.4 °C |
| Density | 1.789 g/cm³ |
| CAS Number | 112704-79-7 |
This data is compiled from sources. hsppharma.comsigmaaldrich.cominnospk.comchemimpex.comnih.gov
Spectroscopic Data
| Spectroscopy | Data |
| ¹H NMR | Signals corresponding to the aromatic protons are observed. |
| ¹³C NMR | Peaks for the carboxyl carbon and halogenated aromatic carbons are characteristic. |
| IR | Key absorption bands include those for the C=O stretch of the carboxylic acid and C-Br and C-F vibrations. |
| Mass Spectrometry | The molecular ion peak and characteristic fragmentation patterns are observed. |
This data is compiled from sources. nih.govchemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQSRVPOAHYHEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60307209 | |
| Record name | 4-Bromo-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112704-79-7 | |
| Record name | 4-Bromo-2-fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112704-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-bromo-2-fluoro- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-bromo-2-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Bromo-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
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| Record name | 4-Bromo-2-fluorobenzoic Acid | |
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Advanced Synthetic Methodologies for 4 Bromo 2 Fluorobenzoic Acid
Oxidation Reactions for Carboxylic Acid Formation
The conversion of a methyl or aldehyde group to a carboxylic acid is a fundamental transformation in the synthesis of 4-Bromo-2-fluorobenzoic acid. Various oxidative methods have been developed to achieve this with high efficiency and yield.
A primary industrial route to synthesize this compound involves the oxidation of 4-Bromo-2-fluorotoluene (B1265965). hsppharma.com This precursor, also referred to as 1-bromo-2-fluoro-4-methylbenzene, can be oxidized using strong oxidizing agents or catalytic systems. guidechem.com
One established method employs potassium permanganate (B83412) (KMnO₄) in a mixture of pyridine (B92270) and water. guidechem.com In a typical procedure, 4-Bromo-2-fluorotoluene is heated with a significant excess of potassium permanganate for several hours. guidechem.com Following the reaction, a workup involving filtration and acidification yields the desired product. guidechem.com A reported yield for this method is approximately 73%. guidechem.com
A more contemporary and industrially scalable method involves the catalytic oxidation of 4-Bromo-2-fluorotoluene using oxygen. chemicalbook.com This process is conducted in acetic acid at elevated temperature and pressure, utilizing a cobalt(II) salt as a catalyst and an initiator like 2,2'-Azobis(isobutyronitrile) (AIBN). chemicalbook.com This approach offers a high yield of 88% and aligns with green chemistry principles by using oxygen as the oxidant. chemicalbook.com
Table 1: Comparison of Oxidation Methods for 4-Bromo-2-fluorotoluene
| Feature | Method 1: Permanganate Oxidation | Method 2: Catalytic Oxidation |
| Starting Material | 4-Bromo-2-fluorotoluene | 4-Bromo-2-fluorotoluene |
| Primary Reagent(s) | Potassium permanganate (KMnO₄) | Oxygen (O₂), Cobalt(II) diacetate tetrahydrate, AIBN |
| Solvent | Pyridine/Water (1:1) | Acetic acid |
| Temperature | 90°C | 130°C |
| Pressure | Atmospheric | 1.2 MPa |
| Reaction Time | 3 hours | 1.5 hours |
| Reported Yield | 73% guidechem.com | 88% chemicalbook.com |
Another viable synthetic route is the oxidation of 4-Bromo-2-fluorobenzaldehyde. This method is particularly useful when the aldehyde is a more accessible precursor. The oxidation can be achieved efficiently using a mixture of sodium chlorite (B76162) (NaClO₂) and hydrogen peroxide (H₂O₂) in a buffered aqueous solution. guidechem.com
The reaction is typically performed at room temperature overnight. guidechem.com A phosphate (B84403) buffer (NaH₂PO₄) is used to maintain the optimal pH for the reaction. guidechem.com After the reaction is complete, the product precipitates and can be isolated through extraction and solvent evaporation, providing a high yield of 82% without requiring extensive purification. guidechem.com
Table 2: Reaction Conditions for Oxidation of 4-Bromo-2-fluorobenzaldehyde
| Parameter | Condition |
| Starting Material | 4-Bromo-2-fluorobenzaldehyde |
| Oxidizing Agents | Sodium chlorite (NaClO₂), Hydrogen peroxide (H₂O₂) |
| Solvent System | Acetonitrile (B52724) / Water |
| Buffer | Sodium dihydrogen phosphate (NaH₂PO₄) |
| Temperature | Room Temperature |
| Reported Yield | 82% guidechem.com |
Catalytic oxidation systems are central to modern, efficient chemical manufacturing. For the synthesis of this compound from its toluene (B28343) precursor, a system comprising a heavy metal catalyst and a bromine compound in an acetic acid solvent is highly effective. google.com
The most prominent system employs a cobalt(II) compound, such as cobalt(II) diacetate tetrahydrate, as the main catalyst. chemicalbook.comgoogle.com The mechanism involves the cobalt catalyst facilitating a radical chain reaction. An initiator, typically AIBN, generates initial radicals, and oxygen acts as the terminal oxidant, abstracting a hydrogen atom from the methyl group to form a benzyl (B1604629) radical. chemicalbook.com The presence of a bromide source, like sodium bromide (NaBr), can further enhance the reaction by stabilizing reactive intermediates. chemicalbook.com This system is well-suited for continuous flow production, which improves scalability and reproducibility.
Oxidation of 4-Bromo-2-fluorobenzaldehyde
Green Chemistry Approaches in Synthesis
The principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances, are increasingly being applied to the synthesis of fine chemicals like this compound. chemicalbook.com
The choice of solvent is critical for developing sustainable chemical processes. In the catalytic oxidation of 4-Bromo-2-fluorotoluene, acetic acid is a common solvent that also functions as a proton donor. chemicalbook.com Research suggests that switching to propionic acid could potentially improve the solubility of reaction intermediates. For the permanganate oxidation route, a pyridine/water mixture is utilized, while the oxidation of the aldehyde precursor employs an acetonitrile/water system. guidechem.com
The development of sustainable catalyst systems is a cornerstone of green chemistry. The cobalt(II)-catalyzed oxidation of 4-Bromo-2-fluorotoluene is a prime example, as it uses molecular oxygen as the primary oxidant, with water being the main byproduct. chemicalbook.com This avoids the use of stoichiometric, and often hazardous, oxidizing agents like potassium permanganate. guidechem.comchemicalbook.com
Further optimization for sustainability includes reducing the amount of the heavy metal catalyst. Studies have shown that the loading of the cobalt catalyst can be lowered without a significant impact on the reaction yield, which reduces costs and minimizes metal waste. The use of robust catalysts that can be recycled or are suitable for continuous flow systems further enhances the sustainability of the manufacturing process for this compound. innospk.com
Reactivity and Chemical Transformations of 4 Bromo 2 Fluorobenzoic Acid
Electrophilic Aromatic Substitution Reactions
The reactivity of the aromatic ring in 4-bromo-2-fluorobenzoic acid towards electrophiles is governed by the directing effects of its substituents. The carboxylic acid group is an electron-withdrawing group, which deactivates the ring and directs incoming electrophiles to the meta-position (relative to the carboxyl group). Conversely, the fluorine and bromine atoms are ortho-, para-directing groups, although they also deactivate the ring through their inductive electron-withdrawing effects. chemimpex.com
This creates a complex pattern of reactivity. The positions ortho to the fluorine (position 3) and ortho to the bromine (position 5) are potential sites for substitution. For instance, the nitration of this compound using a mixture of concentrated nitric and sulfuric acids results in the formation of 4-bromo-2-fluoro-6-nitrobenzoic acid. smolecule.com This indicates that the directing effects of the existing substituents guide the nitro group to the position ortho to the fluorine and meta to the carboxylic acid.
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 4-Bromo-2-fluoro-6-nitrobenzoic acid | smolecule.com |
Nucleophilic Substitution Reactions
The presence of electron-withdrawing groups (fluorine and carboxylic acid) on the aromatic ring can activate it towards nucleophilic aromatic substitution (SNAr). The fluorine atom, being ortho to the electron-withdrawing carboxylic acid group, is particularly susceptible to displacement by nucleophiles. The bromine atom can also undergo nucleophilic substitution, often facilitated by metal catalysis. innospk.comsmolecule.com
These reactions allow for the introduction of a variety of functional groups onto the aromatic ring. For example, the bromine atom can be replaced by amines or thiols. smolecule.com The fluorine atom's position makes it a likely site for SNAr reactions, a common strategy in the synthesis of complex molecules.
Carboxylic Acid Functional Group Reactivity
The carboxylic acid group of this compound undergoes the typical reactions characteristic of this functional group, providing a gateway to a variety of derivatives.
Esterification
Esterification, the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, readily forms the corresponding ester. For example, reacting this compound with ethanol (B145695) and a catalyst like concentrated sulfuric acid or thionyl chloride at elevated temperatures produces ethyl 4-bromo-2-fluorobenzoate. echemi.com Similarly, reaction with benzyl (B1604629) alcohol yields 4-bromo-2-fluoro-benzoic acid benzyl ester.
| Alcohol | Catalyst/Reagent | Product | Reference |
|---|---|---|---|
| Ethanol | Conc. H₂SO₄ or Thionyl chloride | Ethyl 4-bromo-2-fluorobenzoate | echemi.com |
| Benzyl alcohol | Sulfuric acid or Hydrochloric acid | 4-Bromo-2-fluoro-benzoic acid benzyl ester |
Amidation
The carboxylic acid can be converted to an amide by reaction with an amine. This transformation often requires the use of a coupling agent to activate the carboxylic acid. Amidation is a key step in the synthesis of various pharmaceutical compounds, such as enzalutamide (B1683756), starting from this compound. guidechem.com
Formation of Acyl Halides (e.g., Benzoyl Chloride)
For reactions requiring a more reactive starting material, this compound can be converted into its corresponding acyl chloride, 4-bromo-2-fluorobenzoyl chloride. cymitquimica.comsynquestlabs.com This is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride or oxalyl chloride. chemicalbook.com The resulting acyl chloride is a key intermediate that readily reacts with nucleophiles. cymitquimica.com
Halogen-Specific Reactivity
The bromine atom on the aromatic ring is particularly useful for participating in metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The C-Br bond is significantly more reactive in these transformations than the C-F bond.
Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are commonly employed. innospk.comguidechem.com In a Suzuki reaction, this compound can be coupled with various arylboronic acids to create biaryl compounds. guidechem.comresearchgate.net Copper-catalyzed amination reactions have also been described, where the bromine atom adjacent to the carboxylic acid is selectively replaced by an amine. nih.gov This highlights the chemoselectivity that can be achieved, targeting the C-Br bond while leaving the C-F and C-COOH groups intact. nih.gov
| Reaction Type | Catalyst | Coupling Partner | General Product | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium complex | Arylboronic acid | Fluorinated biaryl carboxylic acid | guidechem.comresearchgate.net |
| Copper-Catalyzed Amination | Copper powder/Cu₂O | Aryl or Aliphatic Amine | N-substituted-2-fluoro-4-aminobenzoic acid derivative | nih.gov |
Role of Fluorine in Directing Reactivity
The fluorine atom at the C-2 position significantly influences the chemical behavior of the this compound molecule. As a highly electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I effect), which deactivates the benzene (B151609) ring towards electrophilic substitution. smolecule.com However, this electronic influence is key to directing the regioselectivity of various reactions.
The fluorine atom, along with the bromine atom, enhances the molecule's reactivity in nucleophilic aromatic substitution reactions. More significantly, the fluorine atom can act as a powerful directing group in ortho-lithiation or ortho-metalation reactions. researchgate.net It increases the acidity of the hydrogen atoms at the adjacent ortho positions, facilitating their removal by a strong base. researchgate.netacs.org In the case of 3-fluorobenzoic acid, arylation can occur at the position ortho to the fluorine, demonstrating its capacity to direct incoming groups. acs.org This directing ability is a potent tool for regioselective functionalization of the aromatic ring. researchgate.net
Furthermore, the electron-withdrawing nature of the fluorine at the ortho position can increase the acidity of the carboxylic acid group compared to non-fluorinated analogues. This effect stems from the stabilization of the resulting carboxylate anion.
Table 1: Influence of Fluorine on Reactivity
| Reaction Type | Role of Fluorine | Outcome |
|---|---|---|
| Ortho-metalation | Directing Group | Facilitates lithiation at the position ortho to the fluorine atom. researchgate.net |
| Electrophilic Aromatic Substitution | Deactivating Group | Reduces the overall reactivity of the aromatic ring. smolecule.com |
| Nucleophilic Aromatic Substitution | Activating Group | Enhances reactivity towards nucleophiles. |
| Carboxylic Acid Acidity | Electron-withdrawing group | Increases the acidity of the -COOH group. |
Bromine as a Leaving Group or Site for Functionalization
The bromine atom at the C-4 position is an excellent leaving group and serves as a primary site for introducing new functional groups. innospk.com Its ability to participate in a wide array of chemical reactions makes this compound a crucial intermediate for synthesizing more complex molecules. chemimpex.com
One of the most important applications of the bromine substituent is in metal-catalyzed cross-coupling reactions. innospk.com It readily participates in transformations such as the Suzuki-Miyaura coupling, where it is displaced by various aryl or heteroaryl groups using a palladium catalyst and an arylboronic acid. guidechem.com This reaction is fundamental for constructing biaryl compounds, which are common structural motifs in pharmaceuticals. guidechem.com
The bromine atom can also be replaced through nucleophilic aromatic substitution reactions, although the conditions required may be harsher compared to other substitutions. smolecule.com Its presence provides a reliable "handle" for chemists to perform metal-halogen exchange reactions, further expanding the synthetic possibilities to create diverse derivatives. vulcanchem.com For example, derivatives of this compound are used in the synthesis of d-Amino acid oxidase inhibitors and the key intermediate for Venclexta. guidechem.comhsppharma.comchemicalbook.com
Table 2: Reactions Involving Bromine as a Leaving Group
| Reaction Name | Reagents/Catalysts | Product Type | Significance |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium catalyst, Base, Arylboronic acid | Biaryl compounds | Construction of complex pharmaceutical precursors. guidechem.com |
| Nucleophilic Aromatic Substitution | Various Nucleophiles | Substituted benzoic acids | Introduction of diverse functional groups. smolecule.com |
| Metal-Halogen Exchange | Organolithium reagents | Aryllithium species | Creates a nucleophilic carbon center for further reactions. vulcanchem.com |
Derivatization Strategies and Analogue Synthesis
Palladium-Mediated Cross-Coupling Reactions
The bromine substituent at the C4 position makes 4-bromo-2-fluorobenzoic acid an excellent substrate for palladium-mediated cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing efficient pathways to complex molecular scaffolds.
One of the most utilized transformations involving this compound is the Suzuki-Miyaura coupling. This reaction facilitates the formation of a carbon-carbon bond between the C4 position of the benzoic acid and a carbon atom of an aryl or heteroaryl group. It is widely employed for the synthesis of biaryl intermediates, which are crucial structural motifs in many biologically active compounds. fishersci.nlsigmaaldrich.comnih.govsmolecule.comsigmaaldrich.com The reaction typically involves treating this compound with various aryl boronic acids in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov The electron-withdrawing nature of the fluorine and bromine substituents can enhance the reactivity of the compound in such coupling reactions.
A representative example of this transformation involves the coupling of this compound with an aryl boronic acid using a palladium catalyst system to yield a biaryl carboxylic acid. nih.gov
Table 1: Generalized Suzuki Coupling Reaction Interactive data table. Click on headers to sort.
| Reactant A | Reactant B | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product |
|---|
This table illustrates a typical Suzuki coupling condition as reported in research for synthesizing biaryl intermediates from this compound. nih.gov
Beyond the Suzuki reaction, this compound is amenable to other palladium-catalyzed cross-coupling methods. While Suzuki coupling is prominent, related techniques such as Heck coupling can also be utilized. For analogous compounds, Negishi-type coupling reactions have been reported, suggesting potential applicability for this compound to react with organozinc reagents. smolecule.com Furthermore, Pd(0)-mediated coupling reactions have been used to connect N-aryl piperazines to the aromatic ring, demonstrating the versatility of this substrate in forming various types of chemical bonds. nih.gov
Suzuki Coupling with Aryl Boronic Acids for Biaryl Intermediates
Synthesis of Hydrazide Derivatives
The carboxylic acid group of this compound is a key functional handle for derivatization. A common strategy involves its conversion into a hydrazide, specifically 4-bromo-2-fluorobenzohydrazide (B1456377). This transformation is typically achieved through a two-step sequence. First, the carboxylic acid is esterified, often using an alcohol like ethanol (B145695) in the presence of an acid catalyst (e.g., sulfuric acid) to produce the corresponding ethyl ester. globalscientificjournal.com Subsequently, this ester is treated with an excess of hydrazine (B178648) hydrate, which displaces the ethoxy group to form the stable 4-bromo-2-fluorobenzohydrazide. globalscientificjournal.comresearchgate.net This hydrazide derivative is a crucial intermediate for further synthesis, particularly for preparing Schiff bases and heterocyclic compounds. rjptonline.org
Preparation of Schiff Bases and Related Compounds
The 4-bromo-2-fluorobenzohydrazide synthesized in the previous step serves as a nucleophile for the preparation of Schiff bases, also known as hydrazones. This is achieved through the condensation reaction between the terminal amine of the hydrazide and the carbonyl group of various aldehydes or ketones. globalscientificjournal.comresearchgate.net The reaction is typically catalyzed by a small amount of acid. researchgate.net This process results in the formation of a C=N double bond, linking the 4-bromo-2-fluorobenzoyl moiety to a new substituent derived from the aldehyde or ketone. These Schiff base derivatives are not only stable compounds in their own right but also act as important precursors for cyclization reactions. scirp.org
Cyclization Reactions for Heterocyclic Compound Synthesis
This compound and its derivatives are valuable precursors for constructing a variety of heterocyclic compounds. guidechem.com
One documented pathway involves converting the benzoic acid into an N-[2-(1-Hydroxy-2-methyl)propyl]-2-fluoro-4-bromobenzamide intermediate. This amide can then undergo a dehydrative cyclization using a reagent like thionyl chloride to form a 2-aryl-4,4-dimethyl-2-oxazoline, a five-membered heterocyclic ring. rsc.org These oxazolines can be subjected to further reactions to create more complex heterocyclic systems, such as benzosiloxaboroles. rsc.org
Additionally, the Schiff bases (hydrazones) derived from 4-bromo-2-fluorobenzohydrazide can be used to synthesize five-membered heterocyclic rings. For instance, oxidative cyclization of these hydrazones can lead to the formation of substituted 1,3,4-oxadiazoles, a class of heterocycles with significant interest in medicinal chemistry. researchgate.netresearchgate.net
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Aryl-2-fluorobenzoic acid |
| 4-bromo-2-fluorobenzohydrazide |
| 5-bromo-2-hydroxybenzaldehyde |
| Acetic acid |
| Aryl boronic acid |
| Benzene (B151609) |
| Benzosiloxaborole |
| Carbon disulphide |
| Chloroform |
| Dioxane |
| Ethanol |
| Ethyl acetate (B1210297) |
| Hydrazine hydrate |
| N-[2-(1-Hydroxy-2-methyl)propyl]-2-fluoro-4-bromobenzamide |
| N-aryl piperazine (B1678402) |
| n-hexane |
| Oxazoline |
| p-fluorobenzoic hydrazide |
| Palladium |
| Potassium phosphate (B84403) |
| Sulfuric acid |
| Thionyl chloride |
| Tricyclohexylphosphine |
| Tris(dibenzylideneacetone)dipalladium(0) |
Applications in Complex Organic Synthesis
Precursor in Pharmaceutical Scaffold Construction
4-Bromo-2-fluorobenzoic acid, a halogenated derivative of benzoic acid, serves as a crucial starting material and intermediate in the synthesis of several significant pharmaceutical compounds. clearsynth.comhuatengsci.comsigmaaldrich.com Its unique substitution pattern, featuring both bromine and fluorine atoms on the benzene (B151609) ring, allows for versatile chemical modifications, making it a valuable building block in the construction of complex molecular architectures.
Synthesis of Enzalutamide (B1683756) and its Intermediates
This compound is a key precursor in the synthesis of Enzalutamide, an androgen receptor antagonist used in the treatment of prostate cancer. chemicalbook.compatsnap.com The synthesis of Enzalutamide from this starting material involves a multi-step process.
A common synthetic route begins with the conversion of this compound into its corresponding acid chloride. chemicalbook.comgoogle.com This is typically achieved by reacting it with a chlorinating agent such as thionyl chloride or oxalyl chloride. google.comgoogle.com The resulting acid chloride is then reacted with methylamine (B109427) to form the amide, 4-bromo-2-fluoro-N-methylbenzamide. google.comguidechem.com This intermediate is a critical component in the subsequent steps leading to the final Enzalutamide structure. guidechem.com
Another approach involves a palladium-catalyzed coupling reaction of this compound with various arylboronic acids to construct the biaryl core of the molecule. guidechem.com The synthesis of an enzalutamide intermediate has been reported starting from this compound and 2-aminobutyric acid, utilizing a cuprous halide catalyst and acetylacetone (B45752) as a cost-effective ligand. guidechem.com
The following table summarizes a typical reaction sequence for an Enzalutamide intermediate starting from this compound:
| Step | Reactants | Reagents | Product |
| 1 | This compound | Thionyl chloride, DMF | 4-bromo-2-fluorobenzoyl chloride |
| 2 | 4-bromo-2-fluorobenzoyl chloride | Methylamine | 4-bromo-2-fluoro-N-methylbenzamide |
Synthesis of Venclexta Intermediates
This compound is also a reported key raw material for the synthesis of intermediates for Venclexta (venetoclax), a B-cell lymphoma-2 (Bcl-2) inhibitor used in the treatment of certain types of leukemia. guidechem.comguidechem.com
One synthetic strategy involves the esterification of this compound to its tert-butyl ester. guidechem.com This intermediate, this compound tert-butyl ester, then undergoes a substitution reaction with 5-hydroxy-7-azaindole to yield a key venetoclax (B612062) intermediate, 4-bromo-2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]benzoic acid tert-butyl ester. guidechem.com The development of an efficient synthesis for the tert-butyl ester of this compound was a crucial factor in advancing this synthetic route. acs.org
Synthesis of Apalutamide Intermediates
In one approach, this compound is reacted with other reagents under the protection of an inert gas to form a key intermediate. google.com The process avoids the use of highly toxic reagents like thiophosgene. google.com
Precursor for d-Amino Acid Oxidase Inhibitors
This compound and its derivatives are utilized in the synthesis of d-amino acid oxidase (DAAO) inhibitors. clearsynth.comhuatengsci.comsmolecule.com DAAO is an enzyme involved in the metabolism of d-amino acids. The bromine and fluorine substituents on the benzoic acid ring can enhance the binding affinity of the resulting inhibitors to the hydrophobic pockets of the enzyme. smolecule.com
Synthesis of Pyrrole (B145914) and Pyrazole-Based Heterotricycles
The chemical properties of this compound make it a suitable precursor for the synthesis of various heterocyclic compounds, including those based on pyrrole and pyrazole. alibaba.com It can undergo palladium-catalyzed coupling reactions with a variety of arylboronic acids to produce biaryl intermediates, which can then be further elaborated into complex heterocyclic systems. guidechem.comsigmaaldrich.com
Role in the Synthesis of SARS-CoV-2 Mpro Inhibitor Series (as a related building block)
While not always the direct starting material, building blocks structurally related to this compound, such as other substituted benzoic acids, are integral to the synthesis of inhibitors targeting the main protease (Mpro) of SARS-CoV-2. scienceopen.comacs.orgnih.govnih.gov For instance, in the optimization of a SARS-CoV-2 Mpro inhibitor series, a 4-bromo-2-ethylbenzyl moiety was introduced via reductive amination. scienceopen.comacs.org In other work, a variety of substituted benzoyl chloro/bromo-pyridyl esters were synthesized to explore structure-activity relationships, with ortho-fluorobenzoyl substitution found to be important for stabilizing the inhibitor-bound enzyme. acs.org These examples highlight the importance of the substituted benzoic acid scaffold in the development of potent antiviral compounds. nih.gov
General Design and Synthesis of Bioactive Molecules
This compound is a key player in the synthesis of a wide array of bioactive molecules due to its utility as a versatile chemical intermediate. chemimpex.com Its structural features are instrumental in constructing molecules with specific therapeutic properties. innospk.com For instance, it serves as a crucial precursor in the synthesis of inhibitors for enzymes like d-Amino acid oxidase. chemicalbook.comhsppharma.comsmolecule.com The presence of both bromine and fluorine can enhance the binding affinity of the final molecule to enzyme pockets. smolecule.com
Furthermore, this compound is a foundational component in the development of various pharmaceutical agents. It is a key starting material for the synthesis of Enzalutamide, a potent anti-cancer drug, and Venclexta. hsppharma.comguidechem.com Research has also demonstrated its use in creating derivatives of Olaparib (B1684210), a PARP (Poly (ADP-ribose) polymerase-1) inhibitor used in cancer therapy. nih.govnih.gov Specifically, bromo- and iodo-benzoic derivatives of olaparib have been synthesized to evaluate their PARP-1 affinity. nih.govnih.gov The synthesis of certain selective androgen receptor modulators (SARMs) also utilizes this compound, highlighting its broad applicability in medicinal chemistry. mdpi.com
Table 1: Examples of Bioactive Molecules Synthesized Using this compound
| Bioactive Molecule Class | Specific Example/Target | Role of this compound |
|---|---|---|
| Enzyme Inhibitors | d-Amino acid oxidase inhibitors | Precursor in synthesis. chemicalbook.comhsppharma.comsmolecule.com |
| Anticancer Agents | Enzalutamide | Key starting material. hsppharma.comguidechem.com |
| Anticancer Agents | Venclexta | Key raw material. guidechem.com |
| Anticancer Agents | Olaparib derivatives (PARP inhibitors) | Used to create bromo-benzoic derivatives for affinity studies. nih.govnih.gov |
| SARMs | Certain selective androgen receptor modulators | Utilized in the synthesis pathway. mdpi.com |
Role in Agrochemical Development
The application of this compound extends into the agrochemical sector, where it contributes to the creation of modern agricultural products. innospk.comchemimpex.com Its structural motifs are valuable in designing effective and selective crop protection agents.
Herbicides and Pesticides Synthesis
This compound and its derivatives are important intermediates in the synthesis of various agrochemicals, including herbicides and pesticides. innospk.comchemimpex.comchemimpex.com The incorporation of this fluorinated and brominated scaffold can influence the biological activity and environmental profile of the final product. chemimpex.com For example, it is a known metabolite of the organophosphorus pesticide profenofos, indicating its relevance in the broader context of pesticide chemistry. sigmaaldrich.com The development of effective agrochemicals often relies on the precise molecular architecture that intermediates like this compound can provide. chemimpex.com
Material Science Applications
In the realm of material science, the distinct electronic properties of this compound make it a valuable component in the creation of advanced materials. chemimpex.com
Precursor for Liquid Crystals
This compound is utilized as a building block in the synthesis of liquid crystals. The polarity and rigidity imparted by the aromatic ring and its halogen substituents are desirable characteristics for molecules intended for liquid crystal displays and other electronic devices.
Components for Organic Light-Emitting Diodes (OLEDs)
The compound serves as a precursor for materials used in the fabrication of Organic Light-Emitting Diodes (OLEDs). The electronic nature of the molecule can be tailored through chemical modification, making it a useful starting point for designing components within the complex architecture of OLEDs, which are crucial for modern display technologies.
Production of Specialty Polymers and Resins
This compound and its derivatives are employed in the production of specialty polymers and resins. chemimpex.com The incorporation of this compound into a polymer backbone can enhance properties such as thermal stability and chemical resistance. chemimpex.com This makes it a valuable component for developing high-performance plastics and other advanced polymeric materials.
Medicinal Chemistry Research Applications
Design and Synthesis of Fluorinated Pharmaceuticals
4-Bromo-2-fluorobenzoic acid is a key intermediate in the synthesis of a variety of pharmaceutical compounds. chemimpex.com Its structure is particularly useful for creating fluorinated drugs, where the presence of fluorine can confer desirable properties. chemimpex.com The compound serves as a starting material or key intermediate in the production of significant drugs, including the anti-cancer agents enzalutamide (B1683756) and Venclexta. guidechem.comhsppharma.com
One notable application is in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy. For example, it is a commercially available starting material for the synthesis of Olaparib (B1684210), a PARP inhibitor approved for treating ovarian cancer. researchgate.net The synthesis involves an acid-amine coupling reaction between this compound and a piperazine (B1678402) derivative. researchgate.net It is also used to create derivatives of Olaparib for research, such as those used in developing radioligands for imaging PARP-1 expression in tumors. nih.govnih.gov
The versatility of this compound extends to its use in synthesizing kinase inhibitors, which are critical in oncology for targeting pathways that control cell growth and proliferation. smolecule.com Its ester form, methyl 4-bromo-2-fluorobenzoate, is also an important intermediate in the development of pharmaceuticals, including anti-inflammatory and analgesic drugs. chemimpex.com
Table 1: Examples of Pharmaceuticals Synthesized Using this compound
| Pharmaceutical/Intermediate | Therapeutic Class | Role of this compound |
|---|---|---|
| Enzalutamide | Anti-cancer | Starting material for synthesis. guidechem.comhsppharma.com |
| Venclexta (Venetoclax) | Anti-cancer | Key raw material for synthesis. guidechem.com |
| Olaparib | PARP Inhibitor (Anti-cancer) | Starting material for synthesis. researchgate.net |
| AZD2461 | PARP Inhibitor (Anti-cancer) | Used in an alternative synthesis protocol. researchgate.net |
| Kinase Inhibitors | Anti-cancer | Precursor for synthesis. smolecule.com |
Impact of Fluorine on Pharmacokinetic and Pharmacodynamic Properties
The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance a compound's therapeutic profile, and this compound is a key building block for this purpose. chemimpex.commdpi.com The fluorine atom, due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly alter a molecule's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. chemimpex.commdpi.com
Pharmacokinetic Impact:
Metabolic Stability: The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability. The use of fluorinated precursors like this compound is preferred in drug synthesis for this reason.
Membrane Permeability: Fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. This is a critical factor for oral absorption and distribution into tissues, including the central nervous system. For instance, in fluoroquinolone antibiotics, fluorine improves membrane permeability. smolecule.com
pKa Modification: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, affecting the ionization state of the drug at physiological pH. This influences solubility, absorption, and receptor binding.
Pharmacodynamic Impact:
Binding Affinity: Fluorine can engage in unique interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and selectivity for a specific receptor or enzyme. smolecule.com For example, the fluorine and bromine substituents in derivatives of this acid can enhance binding to hydrophobic pockets in enzymes. smolecule.com
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a shape that is more favorable for binding to its biological target.
The strategic placement of fluorine, facilitated by using building blocks like this compound, is a powerful tool for fine-tuning the properties of a drug candidate to achieve a better balance of efficacy and safety. chemimpex.com
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For compounds derived from this compound, SAR studies help to optimize their therapeutic effects by making targeted structural modifications.
Research on various benzoic acid derivatives has revealed key structural features necessary for potent biological activity. iomcworld.com These studies, while not always specific to the 4-bromo-2-fluoro substitution pattern, provide general principles that are applicable. For instance, a quantitative structure-activity relationship (QSAR) model for a series of synthetic benzoic acid derivatives with anti-sickling properties predicted that compounds like p-fluorobenzoic acid and p-bromobenzoic acid would be active. iomcworld.com These studies suggest that two features are often crucial:
Hydrophilic Substituents: Groups like the carboxylic acid are necessary to interact with polar amino acid residues at the biological target. iomcworld.com
Aromatic Core: The phenyl ring itself is important for establishing hydrophobic interactions with the target. iomcworld.com
In the context of enzyme inhibition, SAR studies on derivatives of 4-bromobenzoic acid have provided more specific insights. For example, in a series of hydrazone-Schiff base derivatives evaluated as tyrosinase inhibitors, the nature and position of substituents on the phenyl ring were found to be critical for inhibitory activity. researchgate.net
Table 2: General SAR Principles for Benzoic Acid Derivatives
| Structural Feature | Impact on Activity | Example |
|---|---|---|
| Aromatic Ring | Essential for hydrophobic interactions with biological targets. iomcworld.com | The core phenyl ring of the benzoic acid scaffold. |
| Halogen Substituents (F, Br) | Can enhance binding affinity and modulate electronic properties. smolecule.com | The 2-fluoro and 4-bromo groups on the parent compound. |
| Carboxylic Acid Group | Provides a key interaction point (e.g., hydrogen bonding) with the target. iomcworld.com | The -COOH group at the 1-position. |
By systematically modifying the structure of lead compounds derived from this compound—for example, by altering groups attached via the carboxylic acid or by replacing the bromine atom through coupling reactions—researchers can map the SAR to develop more potent and selective drug candidates.
Enzyme Inhibition Studies and Biologically Active Molecules
This compound is a valuable precursor for the development of potent enzyme inhibitors and other biologically active molecules, playing a significant role in drug discovery for various diseases, particularly cancer.
Enzyme Inhibitors:
PARP Inhibitors: As previously mentioned, this compound is a key building block for the PARP inhibitor Olaparib. researchgate.net PARP enzymes are crucial for DNA repair, and inhibiting them is a key strategy in cancer treatment, especially for patients with BRCA mutations.
Kinase Inhibitors: Halogenated benzoic acids, including this compound, are precursors to kinase inhibitors. smolecule.com Kinases are enzymes that regulate a wide range of cellular processes, and their dysregulation is a hallmark of cancer. Derivatives of this compound can serve as effective "hinge binders," a common interaction mode for kinase inhibitors, thereby improving potency and selectivity against the target kinase.
D-amino acid oxidase (DAAO) Inhibitors: Derivatives of this compound have been synthesized and shown to be potent inhibitors of the DAAO enzyme. hsppharma.comsmolecule.comchemicalbook.com DAAO is a target for therapeutic intervention in neurological and psychiatric disorders where D-serine levels are dysregulated.
Other Biologically Active Molecules:
Cytotoxic Agents: The compound has been used as a precursor in synthesizing cytotoxic agents that can selectively target cancer cells. Its structural features contribute to the modulation of biological pathways associated with cell proliferation and apoptosis.
Antimicrobial Agents: While more research is needed, structural analogs of this compound are found in molecules like fluoroquinolone antibiotics, suggesting its potential as a scaffold in developing new antimicrobial drugs. smolecule.com
Table 3: Enzyme Targets for Inhibitors Derived from this compound
| Enzyme Target | Therapeutic Area | Inhibitor/Derivative | Research Finding |
|---|---|---|---|
| Poly (ADP-ribose) polymerase (PARP) | Oncology | Olaparib, AZD2461 | Used as a key building block in the synthesis of these potent PARP inhibitors. researchgate.net |
| Protein Kinases | Oncology | Various kinase inhibitors | Serves as a precursor for kinase inhibitors, enhancing efficacy and selectivity. smolecule.com |
| D-amino acid oxidase (DAAO) | Neurology/Psychiatry | DAAO Inhibitors | Derivatives show significant inhibition of DAAO activity. hsppharma.comsmolecule.comchemicalbook.com |
The chemical reactivity endowed by the bromine and fluorine atoms makes this compound a versatile starting point for creating diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs. innospk.com
Advanced Analytical Characterization of 4 Bromo 2 Fluorobenzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within 4-bromo-2-fluorobenzoic acid and its derivatives.
The ¹H NMR spectrum of this compound exhibits characteristic signals for its aromatic protons. The substitution pattern on the benzoic acid ring, with a bromine atom at the 4-position and a fluorine atom at the 2-position, influences the chemical shifts and coupling patterns of the remaining protons.
In a typical ¹H NMR spectrum of a related derivative, methyl 4-bromo-2-cyano-5-fluorobenzoate, the aromatic protons show distinct signals. For instance, a doublet at δ 8.56 ppm with a coupling constant of J = 6.4 Hz and another doublet at δ 8.03 ppm with J = 8.9 Hz can be observed, corresponding to the aromatic protons. google.com The carboxylic acid proton in benzoic acid derivatives generally appears as a broad singlet at a downfield chemical shift, often above 10 ppm.
Table 1: Representative ¹H NMR Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |
| Methyl 4-bromo-2-cyano-5-fluorobenzoate | DMSO-d₆ | 8.56 (d, J=6.4Hz, 1H), 8.03 (d, J=8.9Hz, 1H), 3.92 (s, 3H) | google.com |
| 4-bromobenzoic acid | DMSO-d₆ | 13.06 (br. s, 1H), 7.87 (d, J = 8.3 Hz, 2H), 7.69 (d, J = 8.3 Hz, 2H) | rsc.org |
| 4-fluorobenzoic acid | DMSO-d₆ | 12.87 (br. s, 1H), 7.93 (d, J = 8.5 Hz, 2H), 7.52 (d, J = 8.4 Hz, 2H) | rsc.org |
This table is for illustrative purposes and shows data for related compounds. Specific data for this compound may vary.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the spectrum will show distinct signals for each of the seven carbon atoms. The chemical shifts are influenced by the attached functional groups, with the carboxylic carbon appearing at the most downfield position. The carbons attached to the electronegative fluorine and bromine atoms will also exhibit characteristic shifts.
For example, in the ¹³C NMR spectrum of 4-bromobenzoic acid, the signals are observed at δ 166.9, 137.6, 131.1, and 130.3 ppm. rsc.org The presence of the fluorine atom in this compound would introduce C-F coupling, which can be observed in the spectrum and aids in signal assignment.
Table 2: Representative ¹³C NMR Data for Halogenated Benzoic Acids
| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |
| 4-bromobenzoic acid | DMSO-d₆ | 166.9, 137.6, 131.1, 130.3 | rsc.org |
| 4-chlorobenzoic acid | DMSO-d₆ | 166.5, 137.9, 131.2, 129.7, 128.7 | rsc.org |
| 4-fluorobenzoic acid | DMSO-d₆ | 166.4, 165.0 (d, J = 250.5 Hz), 132.1 (d, J = 9.5 Hz), 127.4 (d, J = 2.9 Hz), 115.6 (d, J = 22.0 Hz) | rsc.org |
This table is for illustrative purposes and shows data for related compounds. Specific data for this compound may vary.
1H NMR Spectral Analysis
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Various MS techniques are employed for the characterization of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of this compound and to identify any potential impurities. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br isotopes). nih.gov The fragmentation pattern observed in the mass spectrum provides additional structural information.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₇H₄BrFO₂), HRMS can confirm the exact molecular formula by matching the experimentally determined mass to the calculated theoretical mass with a high degree of precision. This technique is crucial for unambiguous identification and for distinguishing between compounds with the same nominal mass.
Isotope-Ratio Mass Spectrometry (IRMS) is a specialized technique that measures the relative abundance of isotopes in a sample. While not as commonly used for routine characterization, it can be applied to study the origin and transformation pathways of halogenated benzoic acids in various systems. nih.govresearchgate.net For instance, liquid chromatography coupled with IRMS (LC/IRMS) has been developed for the analysis of halogenated benzoates, which are often polar and not suitable for GC analysis. nih.govresearchgate.net This method can provide insights into the isotopic fractionation of carbon during degradation or synthetic processes involving this compound. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS)
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific chemical bonds.
Key vibrational frequencies for this compound are a result of its carboxylic acid group and the substituted benzene (B151609) ring. The spectrum is characterized by a very broad absorption in the high-frequency region due to the O-H stretching of the carboxylic acid's hydroxyl group. The strong carbonyl (C=O) stretch is also a prominent feature. Vibrations associated with the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds appear in the fingerprint region of the spectrum.
A related compound, 3-bromo-4-chloro-2-fluorobenzoic acid, shows comparable spectral features, with key absorption bands including a C=O stretch for the carboxylic acid at approximately 1700 cm⁻¹, a C-F vibration at 1220 cm⁻¹, and C-Br and C-Cl stretches in the 650–750 cm⁻¹ range.
Table 1: Typical Infrared Absorption Bands for Halogenated Benzoic Acids
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid (-COOH) | O-H Stretch | 3300–2500 (broad) |
| Carboxylic Acid (-COOH) | C=O Stretch | 1710–1680 |
| Aromatic Ring | C=C Stretch | 1600–1450 |
| C-F Bond | C-F Stretch | 1250–1020 |
Note: The exact positions of IR absorption bands can vary based on the sample's physical state (e.g., KBr disk, Nujol mull) and the specific substitution pattern on the aromatic ring. chemicalbook.com
X-ray Diffraction Analysis (for Co-crystals/Derivatives)
X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and halogen bonding, which govern the crystal packing.
While a specific XRD study for this compound itself was not found, research on its derivatives and isomers provides significant insight into how such molecules arrange in crystals. For instance, studies on co-crystals of acridine (B1665455) with various halobenzoic acids, including 2-bromobenzoic acid and 3-fluorobenzoic acid, reveal that the crystal structure is stabilized by strong O-H···N hydrogen bonds between the carboxylic acid and the acridine nitrogen. rsc.org
In a study of the isomeric compounds 4-bromo-2-chloro benzoic acid and 2-bromo-4-chlorobenzoic acid, both structures were found to be stabilized by strong O-H···O hydrogen bonds that create a classic carboxylic acid dimer. researchgate.net These analyses highlight the importance of both hydrogen and halogen bonds in dictating the supramolecular architecture of halogenated benzoic acid derivatives. rsc.orgresearchgate.net
Similarly, a co-crystal formed between 2-aminobenzothiazole (B30445) and 4-fluorobenzoic acid demonstrates a structure stabilized by N–H···O and O–H···O hydrogen bonds, leading to complex supramolecular assemblies. eurjchem.com The analysis of a derivative, 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide, which crystallizes in the monoclinic space group P21/n, also shows a three-dimensional framework linked by N-H···O and O-H···O hydrogen bonds. eurjchem.com
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatographic methods are indispensable for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction.
Thin Layer Chromatography (TLC) is a rapid and effective qualitative technique used to check the purity of this compound and to follow the progress of its synthesis. globalscientificjournal.com In a typical setup, a silica (B1680970) gel plate is used as the stationary phase, and a mixture of organic solvents serves as the mobile phase (eluent).
For carboxylic acids like this compound, which are relatively polar, a common issue is streaking or poor migration on the silica plate. This can often be mitigated by adding a small amount of a polar, acidic solvent like acetic acid to the eluent. chemistryhall.com This addition helps to suppress the deprotonation of the carboxylic acid, leading to sharper spots and more reliable retention factor (Rf) values. chemistryhall.com
In the synthesis of derivatives from fluorobenzoic acids, TLC is routinely used to monitor the conversion of reactants to products. globalscientificjournal.com For example, using a mobile phase of ethyl acetate (B1210297) and n-hexane, the disappearance of the starting material spot and the appearance of the product spot on the TLC plate, visualized under a UV lamp, indicates the reaction's progression. globalscientificjournal.com Studies on various substituted benzoic acids have employed different stationary phases, including polyamide and silica gel, with mobile phases such as hexane-propanol-2 or benzene-dioxane-acetic acid mixtures to achieve effective separation. researchgate.netakjournals.comresearchgate.net
Liquid Chromatography-Mass Spectrometry (LCMS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is highly effective for the analysis of polar compounds like halogenated benzoic acids, which can be challenging to analyze by gas chromatography (GC) without derivatization. nih.govresearchgate.net
In a typical LCMS analysis for a compound like this compound, a reversed-phase column (e.g., C18) is used. nih.govnih.gov The mobile phase often consists of a mixture of an aqueous buffer (like potassium hydrogen phosphate (B84403) or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govnih.gov
The mass spectrometer provides crucial information for structural confirmation. For this compound, the mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. nih.gov This results in two peaks of nearly equal intensity separated by two mass units (e.g., m/z 218 and 220 for the deprotonated molecule [M-H]⁻). nih.gov LCMS is also used to identify and quantify impurities in the final product or intermediates during synthesis. semanticscholar.org
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-Bromo-4-chloro-2-fluorobenzoic acid |
| 2-Bromobenzoic acid |
| 3-Fluorobenzoic acid |
| 4-Bromo-2-chloro benzoic acid |
| 2-Bromo-4-chlorobenzoic acid |
| 4-Fluorobenzoic acid |
| 2-Aminobenzothiazole |
| 4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide |
| Acridine |
| Acetic acid |
| Ethyl acetate |
| n-Hexane |
| Hexane |
| Propanol-2 |
| Benzene |
| Dioxane |
| Acetonitrile |
| Methanol |
| Potassium hydrogen phosphate |
Computational Chemistry Studies
Quantum Chemical Methods for Molecular Properties
Quantum chemical methods are instrumental in elucidating the electronic structure and various properties of 4-Bromo-2-fluorobenzoic acid at the atomic level.
Density Functional Theory (DFT) is a primary computational tool for investigating the geometric and electronic properties of halogenated benzoic acids. For molecules like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p) or 6-311+G**, are employed to optimize the molecular geometry and map the electron density distribution. These calculations can identify the most reactive sites in the molecule; for instance, Fukui indices can be computed to highlight nucleophilic and electrophilic centers. DFT is also used to calculate atomic charges, which helps in understanding intramolecular interactions, such as the repulsive forces between the fluorine atom and the carbonyl oxygen. mdpi.com This method is foundational for further analysis, including vibrational spectra and thermodynamic property predictions. nih.govresearchgate.net
| Parameter | Common Selection | Purpose |
|---|---|---|
| Functional | B3LYP | Approximates the exchange-correlation energy. |
| Basis Set | 6-311++G(d,p) | Describes the atomic orbitals used in the calculation. |
| Calculation Type | Geometry Optimization | Finds the lowest energy (most stable) molecular structure. |
| Analysis | Fukui Indices / NBO | Predicts reactivity and analyzes intramolecular stability. nih.gov |
The presence of the ortho-fluoro substituent and the carboxylic acid group in this compound leads to the existence of different rotational isomers (conformers). Computational studies on similar molecules, like 2-fluorobenzoic acid, reveal that the orientation of the carboxylic acid group (–COOH) relative to the benzene (B151609) ring is a key conformational feature. The two primary conformers are the cis and trans forms, defined by the O=C-O-H dihedral angle. For 2-fluorobenzoic acid, the cis conformer is significantly lower in energy. Within these, further rotation around the C-C bond connecting the carboxylic group to the ring creates additional conformers. For 2-halobenzoic acids, intramolecular hydrogen bonding between the ortho-halogen and the carboxylic hydrogen can stabilize certain conformations. nist.gov For instance, in 2-fluorobenzoic acid, an intramolecular hydrogen bond between the fluorine atom and the hydrogen of the COOH group is a stabilizing factor in one of the conformers. mdpi.com The energy differences between these conformers and the rotational barriers to interconvert them are calculated, with barriers for COOH group rotation reported to be in the range of 40–50 kJ mol⁻¹ for related structures. mdpi.com
Computational analysis of vibrational frequencies is crucial for interpreting experimental infrared (IR) and Raman spectra. researchgate.net Using DFT, the vibrational wavenumbers for this compound can be calculated. nih.govresearchgate.net A detailed interpretation is achieved through Potential Energy Distribution (PED) analysis, which assigns the calculated frequencies to specific vibrational modes of the molecule, such as C=O stretching, O-H stretching, and C-F stretching. nih.gov The calculated frequencies are often scaled to better match experimental data, accounting for theoretical approximations and anharmonicity. mdpi.com Studies on similar molecules have shown that halogen substitution significantly affects the vibrational frequencies when compared to unsubstituted benzoic acid. researchgate.net For example, the strong hydrogen bonding in the dimeric form of fluorinated benzoic acids is demonstrated by a red shift in the O-H stretching frequency. researchgate.net
Calculation of Conformers and Rotational Barriers
Molecular Docking and Dynamics Simulations in Drug Discovery
This compound serves as a building block in the synthesis of pharmaceutically relevant molecules. chemicalbook.comchemimpex.com Computational techniques like molecular docking are used to predict how derivatives of this compound might interact with biological targets. For instance, AutoDock Vina can be used to model the interactions of this compound with enzymes like cytochrome P450 to predict metabolic pathways. In broader studies involving similar structures, molecular docking has been used to simulate the binding of compounds to the active sites of proteins such as COX-1, COX-2, and protein-tyrosine kinases to evaluate their potential as inhibitors. nih.govprolekare.cz These simulations provide insights into binding affinity and selectivity, guiding the design of new therapeutic agents. prolekare.cz The presence of halogen atoms can enhance binding affinity and specificity towards certain molecular targets.
Structure-Property Relationship Analysis
Structure-property relationship analyses for halobenzoic acids correlate the molecular structure with physicochemical properties. nist.govresearchgate.net For this compound, the electron-withdrawing nature of the fluorine and bromine substituents significantly influences its reactivity. The position of these halogens on the benzene ring directs regioselectivity in reactions like palladium-mediated cross-coupling. Computational studies help quantify these electronic effects. mdpi.com Furthermore, correlations have been developed for halogenobenzoic acids that link properties like solubility to sublimation enthalpies, demonstrating a quantitative approach to predicting the behavior of these compounds based on their structure. researchgate.net Natural Bond Orbital (NBO) analysis is another computational method used to investigate intramolecular interactions, such as hyperconjugation and hydrogen bonding, that are responsible for the stabilization of the molecule. nih.gov
Thermodynamic Property Evaluation (Computational Approaches)
Computational chemistry is a powerful tool for evaluating the thermodynamic properties of halobenzoic acids, providing data that can be difficult to obtain experimentally. nist.gov Methods like DFT can be used to calculate key thermodynamic parameters. For a series of halobenzoic acids, a critical evaluation was performed by comparing computationally derived properties with experimental results for enthalpies of formation, sublimation, and fusion. nist.gov For 2-halobenzoic acids, it was noted that ortho interactions play an important role, complicating the conformational landscape. nist.gov In the case of 2-fluorobenzoic acid, the anti-syn conformer was found to be the most energetically favored. nist.gov Such computational assessments, validated against known experimental data for related compounds, allow for the reliable prediction of thermodynamic properties for molecules like this compound. nist.govresearchgate.net
| Thermodynamic Property | Computational Method | Significance |
|---|---|---|
| Enthalpy of Formation (ΔfH°) | DFT, G3, G4 theories | Indicates the stability of the molecule. nist.gov |
| Enthalpy of Sublimation (ΔsubH°) | Correlated with crystal lattice energy | Important for understanding solid-state behavior and solubility. researchgate.net |
| Heat Capacity (Cp) | DFT (Vibrational Analysis) | Describes the ability of the substance to store thermal energy. nist.gov |
| Gibbs Free Energy (G) | DFT | Determines the spontaneity of chemical reactions. researchgate.net |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool utilized in crystallography to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule, providing a detailed picture of how neighboring molecules interact. The analysis involves generating three-dimensional Hirshfeld surfaces and two-dimensional "fingerprint plots," which summarize the nature and extent of different types of intermolecular contacts.
While a specific crystallographic study and corresponding Hirshfeld surface analysis for this compound are not available in the reviewed literature, we can infer the likely intermolecular interactions based on studies of closely related compounds, such as other halogenated benzoic acids.
A theoretical investigation into ortho-substituted fluorobenzoic acids suggests that the conformational preferences and intramolecular interactions are influenced by the position of the halogen substituent relative to the carboxylic acid group. For a molecule like this compound, the interplay between the bromine and fluorine atoms and the carboxylic acid group would be a key determinant of its crystal packing.
An analysis of the closely related 2-chloro-4-fluorobenzoic acid revealed the presence of a Cl···F intermolecular interaction, which is attractive in nature. acs.org This suggests that in the crystal structure of this compound, similar halogen···halogen interactions, specifically Br···F or Br···Br contacts, could play a role in stabilizing the crystal lattice.
Based on analyses of similar molecules, the following intermolecular contacts would be anticipated for this compound, along with their characteristic appearances on a Hirshfeld surface analysis:
O···H/H···O Contacts: These would be the most significant interactions after the primary hydrogen bonds, appearing as distinct "spikes" in the 2D fingerprint plot. These represent the strong hydrogen bonds forming the carboxylic acid dimers.
H···H Contacts: These are generally the most abundant contacts on the Hirshfeld surface, representing van der Waals interactions between hydrogen atoms on adjacent molecules.
Br···H/H···Br and F···H/H···F Contacts: These represent interactions between the halogen atoms and hydrogen atoms of neighboring molecules. The presence of C-H···F and C-H···Br hydrogen bonds is a possibility. Studies on fluorobenzenes have highlighted the role of C-H···F interactions in their crystal packing. acs.org
C···H/H···C Contacts: These are indicative of C-H···π interactions, where a hydrogen atom interacts with the aromatic ring of an adjacent molecule.
Br···F, Br···Br, and F···F Contacts: These are halogen···halogen interactions. The study on 2-chloro-4-fluorobenzoic acid demonstrated a Type II Cl···F interaction, which is attractive. acs.org It is plausible that similar attractive Br···F interactions could be present in the crystal structure of this compound.
O···Br/Br···O and O···F/F···O Contacts: These would represent interactions between the oxygen atoms of the carboxylic acid group and the halogen atoms on neighboring molecules.
A hypothetical breakdown of the percentage contributions of these interactions to the total Hirshfeld surface area for this compound, based on data for analogous compounds, is presented in the table below.
Table 1: Predicted Intermolecular Contacts and Their Estimated Contributions to the Hirshfeld Surface Area of this compound
| Intermolecular Contact | Estimated Contribution (%) |
| H···H | 30 - 40 % |
| O···H/H···O | 20 - 30 % |
| C···H/H···C | 10 - 15 % |
| Br···H/H···Br | 5 - 10 % |
| F···H/H···F | 5 - 10 % |
| Br···F/F···Br | 1 - 5 % |
| Other (C···C, C···Br, etc.) | 1 - 5 % |
The 2D fingerprint plot for this compound would be expected to show distinct features corresponding to these interactions. The strong O-H···O hydrogen bonds would appear as a pair of sharp spikes at the bottom left of the plot. The various halogen-hydrogen contacts would likely appear as "wings" in the plot, while the H···H contacts would form the main, centrally located distribution.
Future Research Directions and Potential Innovations
Exploration of Novel Synthetic Pathways
The synthesis of 4-bromo-2-fluorobenzoic acid and its derivatives is an active area of research, with a focus on improving efficiency, regioselectivity, and scalability. vulcanchem.com Traditional methods often involve multi-step processes, including bromination and fluorination of precursor molecules. innospk.com Future research is geared towards developing more direct and innovative synthetic routes.
One promising area is the advancement of catalytic systems, such as palladium-mediated cross-coupling reactions, to construct the core structure or to introduce further functionalization. sigmaaldrich.comguidechem.com For instance, the Suzuki-Miyaura coupling of this compound with various arylboronic acids is a known method for creating biaryl intermediates. sigmaaldrich.comvulcanchem.com Future work could focus on developing more robust and versatile catalysts that can operate under milder conditions and with a broader range of substrates.
Direct carboxylation routes are also being explored as an alternative to traditional multi-step syntheses. vulcanchem.com This could involve the preparation of a suitable precursor followed by direct carboxylation using carbon dioxide. vulcanchem.com Such methods, if optimized, could offer a more atom-economical and streamlined approach to producing this compound and its analogs.
Furthermore, research into novel halogenation and amination techniques continues to be relevant for synthesizing derivatives. smolecule.com The development of methods with precise control over regioselectivity is crucial for accessing specific isomers that may exhibit unique biological or material properties. vulcanchem.com A patent has described a two-step reaction to synthesize methyl 4-bromo-2-cyano-5-fluorobenzoate from methyl 2-amino-4-bromo-5-fluorobenzoate, highlighting the ongoing efforts to create new synthetic methodologies for related compounds. google.com
Development of New Bioactive Derivatives
This compound is a valuable building block in medicinal chemistry, serving as an intermediate in the synthesis of various pharmaceuticals. chemimpex.cominnospk.com The presence of both bromine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this scaffold attractive for drug discovery. chemimpex.com
Future research will likely focus on the design and synthesis of new bioactive derivatives with a wide range of therapeutic applications. The compound and its derivatives have already been investigated for their potential as:
Enzyme Inhibitors: The bromine and fluorine substituents can enhance the binding affinity of molecules to the hydrophobic pockets of enzymes. For example, derivatives have been explored as inhibitors of d-amino acid oxidase. smolecule.com
Anticancer Agents: Halogenated benzoic acids serve as precursors for kinase inhibitors that target oncogenic pathways. smolecule.com this compound is a key intermediate in the synthesis of Enzalutamide (B1683756), Apalutamide, and Venetoclax (B612062). cphi-online.com
Antimicrobial Agents: The structural features of fluorinated benzoic acids make them promising candidates for the development of new antibiotics. smolecule.comglobalscientificjournal.com For instance, structural analogs are found in fluoroquinolone antibiotics, where the fluorine atom can improve membrane permeability. smolecule.com
The synthesis of hydrazide-hydrazone derivatives of 4-fluorobenzoic acid has been explored for their potential as antimicrobial agents. globalscientificjournal.com This highlights a continuing trend in modifying the carboxylic acid group to generate novel bioactive compounds. Future work will likely involve the synthesis and biological evaluation of a wider array of derivatives, including amides, esters, and heterocyclic compounds, to explore their full therapeutic potential.
Advanced Materials Science Applications
The application of this compound extends beyond pharmaceuticals into the realm of materials science. chemimpex.com It is utilized in the production of specialty polymers and resins, where its incorporation can enhance material properties such as thermal stability and chemical resistance. chemimpex.com
Future research in this area will likely explore the use of this compound and its derivatives in the development of advanced materials with tailored properties. Potential areas of innovation include:
High-Performance Polymers: The introduction of the fluorinated and brominated benzoic acid moiety into polymer backbones could lead to materials with enhanced thermal stability, chemical inertness, and specific optical properties.
Liquid Crystals: As a benzoic acid derivative, it serves as a building block for liquid crystal materials. ambeed.com Further research could lead to the development of new liquid crystalline materials with unique electro-optical properties for display technologies.
Electronic Materials: The defined molecular structure and potential for functionalization make it a candidate for use in organic electronic materials.
The ability to participate in cross-coupling reactions also opens up possibilities for creating well-defined oligomers and polymers with precise structures and functionalities. innospk.com
Enhanced Green Chemistry Protocols
As with all chemical manufacturing, there is a growing emphasis on developing more environmentally friendly processes. guidechem.com Future research on this compound will undoubtedly focus on the implementation of green chemistry principles.
One key area of research is the development of greener synthetic routes that reduce waste, use less hazardous reagents, and are more energy-efficient. A patent has described a "Green chemistry" method for the synthesis of this compound from 4-bromo-2-fluorotoluene (B1265965) using oxygen, a cobalt catalyst, and acetic acid, achieving a high yield. chemicalbook.com This approach highlights a move away from traditional stoichiometric oxidants towards catalytic, aerobic oxidation.
Further research is needed to explore other green chemistry innovations, such as:
Use of Greener Solvents: Investigating the use of water or other environmentally benign solvents in the synthesis and derivatization reactions.
Catalytic Methods: Expanding the use of highly efficient and recyclable catalysts to minimize waste and improve atom economy.
Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate easier scale-up of green synthetic processes.
By focusing on these areas, the production and application of this compound can become more sustainable, aligning with the broader goals of the chemical industry. made-in-china.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-bromo-2-fluorobenzoic acid, and how are reaction conditions optimized?
- Methodology : The synthesis typically begins with halogenation and fluorination of benzoic acid derivatives. For example, bromination of 2-fluorobenzoic acid using Br₂ in the presence of FeBr₃ at 50–60°C achieves regioselective substitution at the para position. Subsequent purification via recrystallization (ethanol/water) ensures ≥98% purity. Reaction optimization involves adjusting stoichiometry, temperature, and catalysts (e.g., H₂SO₄ for acid stability) .
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
- Methodology :
- NMR : H NMR (DMSO-d₆, 400 MHz) shows characteristic peaks: δ 8.10 (d, J = 8.4 Hz, 1H, Ar-H), 7.75 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), and 7.45 (d, J = 2.0 Hz, 1H, Ar-H). F NMR confirms fluorine substitution at δ -110 ppm .
- X-ray crystallography : Single-crystal diffraction (using SHELX-97) resolves bond angles (C-Br: 1.89 Å) and planarity deviations (<5°) .
Q. What are the common derivatization reactions of this compound in organic synthesis?
- Methodology :
- Esterification : React with SOCl₂ to form the acyl chloride, followed by treatment with alcohols (e.g., MeOH) to yield methyl esters.
- Nucleophilic substitution : The bromo group undergoes Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) to form biaryl intermediates .
Advanced Research Questions
Q. How does this compound perform in palladium-mediated cross-coupling reactions, and what factors influence yield?
- Methodology : In Suzuki reactions, the bromo group exhibits higher reactivity than fluorine. Key factors:
- Catalyst selection : Pd(OAc)₂ with SPhos ligand increases turnover (TOF > 500 h⁻¹).
- Solvent effects : Mixed DMF/H₂O (3:1) enhances solubility of boronic acid partners.
- Side reactions : Competing protodebromination (<5%) is minimized by degassing solvents to exclude O₂ .
Q. How can contradictory crystallographic data (e.g., disordered Br/F positions) be resolved during structure refinement?
- Methodology : Use SHELXL-2018 for iterative refinement:
Apply anisotropic displacement parameters (ADPs) for Br/F atoms.
Analyze residual electron density maps (R-factor < 0.05) to correct occupancy ratios.
Validate with Hirshfeld surface analysis to confirm hydrogen-bonding networks .
Q. What is the impact of substituent positioning (bromo vs. fluoro) on electrophilic aromatic substitution (EAS) reactivity?
- Data Analysis :
| Substituent | Position | EAS Rate (Relative to H) |
|---|---|---|
| -Br | Para | 0.15 (deactivating) |
| -F | Ortho | 0.08 (strongly deactivating) |
- The ortho-fluoro group directs EAS to the meta position, while bromo at para further stabilizes intermediates via inductive effects. Competitive nitration studies (HNO₃/H₂SO₄) confirm regioselectivity .
Q. How can reaction conditions be optimized to minimize byproducts in large-scale synthesis?
- Methodology :
- Flow chemistry : Continuous flow reactors (residence time: 2 min) reduce side reactions (e.g., di-bromination) by precise temperature control (60±1°C).
- In-line monitoring : Use FTIR to track intermediate concentrations and adjust reagent feed rates dynamically .
Q. What computational tools predict the reactivity of this compound in novel reaction systems?
- Methodology :
- DFT calculations : Gaussian 16 (B3LYP/6-311+G**) computes Fukui indices to identify nucleophilic (C-4: 0.45) and electrophilic (C-2: 0.32) sites.
- Molecular docking : AutoDock Vina models interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
